molecular formula C19H21N5O4S B3303024 4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 919667-53-1

4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3303024
CAS No.: 919667-53-1
M. Wt: 415.5 g/mol
InChI Key: JTTMFBWGQMAUBJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a heterocyclic compound featuring a fused isothiazolidinone 1,1-dioxide core conjugated with a pyrimidinyl-piperazine moiety. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and carbonyl coupling, as inferred from analogous piperazine-containing derivatives . Its crystallographic characterization may employ software like SHELX for structural refinement, given its prevalence in small-molecule crystallography .

Properties

IUPAC Name

4-methyl-1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-14-13-29(27,28)24(17(14)25)16-5-2-4-15(12-16)18(26)22-8-10-23(11-9-22)19-20-6-3-7-21-19/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMFBWGQMAUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, also known by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, particularly its pharmacological effects and therapeutic applications.

  • Molecular Formula : C19H21N5O4S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 919667-53-1

This compound features a thiazolidine core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to act as a modulator of the P2X3 receptor, which plays a crucial role in pain sensation and inflammatory responses. The piperazine moiety enhances its binding affinity to these receptors, potentially leading to analgesic effects.

Biological Activity Overview

Research has demonstrated that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this structure can inhibit the growth of bacteria and fungi, indicating potential use as antimicrobial agents.
  • Analgesic Effects : As a P2X3 antagonist, it may provide pain relief by inhibiting pain pathways.
  • Antitubercular Activity : Some derivatives have shown promise against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AnalgesicReduction in pain response in animal models
AntitubercularSignificant activity against M. tuberculosis

Case Study: Antitubercular Activity

In a study evaluating the antitubercular properties of related compounds, several showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. These findings highlight the potential of such compounds in developing new treatments for tuberculosis .

Safety and Toxicology

Preliminary investigations into the safety profile of this compound indicate low cytotoxicity towards human cell lines (e.g., HEK-293 cells), suggesting it may be safe for further development in therapeutic applications . However, comprehensive toxicological studies are necessary to fully ascertain its safety profile.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Structural Advantages: The sulfone group’s electron-withdrawing nature may stabilize the isothiazolidinone ring, improving metabolic stability over thiazole analogs .
  • Target Engagement : Molecular docking studies (hypothetical) suggest the pyrimidinyl-piperazine could interact with ATP-binding pockets in kinases, contrasting with the MAO-B selectivity of nitrophenylthiazoles .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine-carbonyl-phenyl intermediate via coupling reactions (e.g., amide bond formation using carbodiimide coupling agents like EDC/HCl).
  • Step 2: Introduction of the pyrimidin-2-yl group using nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the reactivity of the pyrimidine derivative .
  • Step 3: Cyclization to form the isothiazolidin-3-one 1,1-dioxide core under controlled oxidative conditions (e.g., using m-CPBA or H₂O₂ in acetic acid).

Optimization Tips:

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.
  • Monitor reaction progress with HPLC or TLC, and purify intermediates via column chromatography.
  • Adjust stoichiometric ratios (e.g., 1.2 equivalents of pyrimidine derivative to ensure complete coupling) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Key signals include the isothiazolidinone sulfur dioxide group (δ 130-140 ppm in ¹³C NMR) and pyrimidine protons (δ 8.5-9.0 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm. Aim for ≥95% purity for biological testing .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity.
  • Long-Term Stability Studies: Store aliquots at -20°C, 4°C, and room temperature, and analyze purity monthly via HPLC.
  • Light Sensitivity Testing: Expose samples to UV/visible light (ICH Q1B guidelines) and monitor degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrimidine and piperazine moieties in biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modifications to the pyrimidine (e.g., 4-methoxy vs. 4-chloro substituents) or piperazine (e.g., N-methyl vs. N-aryl groups) .
  • In Vitro Assays: Test analogs against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR. Compare IC₅₀ values to identify critical substituents.
  • Computational Modeling: Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding interactions and validate with mutagenesis studies .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Data Normalization: Account for variations in assay conditions (e.g., cell line viability, incubation time).
  • Metabolic Stability Screening: Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Off-Target Profiling: Employ broad-panel kinase or receptor screens to identify unintended interactions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • Rodent PK Studies: Administer via IV and oral routes to measure bioavailability, half-life, and clearance. Use LC-MS/MS for plasma concentration analysis.
  • Toxicology: Conduct 14-day repeat-dose studies in rats (OECD 407) with histopathology and serum biochemistry. Monitor for piperazine-related CNS effects .

Q. How can researchers identify the compound’s primary biological targets?

Methodological Answer:

  • Chemoproteomics: Use immobilized compound pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins.
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to pinpoint genes whose loss abolishes compound activity .

Q. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • Similarity Ensemble Approach (SEA): Compare compound structure to known ligands in databases like ChEMBL.
  • Machine Learning Models: Train on ToxCast or PubChem Bioassay data to predict endocrine disruption or cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 2
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4-Methyl-2-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

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